molecular formula C6H8Br2O3 B3041752 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one CAS No. 354991-72-3

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one

Cat. No. B3041752
CAS RN: 354991-72-3
M. Wt: 287.93 g/mol
InChI Key: YFMPUHKTFAHTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one, also known as BMD, is a chemical compound that belongs to the class of bromoacetals. It is a colorless to light yellow liquid that is used in various scientific research applications. BMD is synthesized by the reaction of 4-bromo-5,5-dimethyl-1,3-dioxolan-2-one with bromomethane in the presence of a base.

Scientific Research Applications

Synthesis of Heterocyclic Systems

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one has been utilized in the synthesis of various heterocyclic systems. It acts as a “masked” α-bromo-α'-hydroxy ketone, forming compounds like 2-imidazo[1,2-a]pyridin-2-yl-2-propanol with 2-aminopyridine and derivatives of 4-hydroxyoxazolidin-2-one with specific amines. These products have potential applications in the field of medicinal chemistry and drug development (Bogolyubov et al., 2004).

Intermediate in Organic Synthesis

This compound has been synthesized from its intermediates through a series of reactions, including benzaldehyde condensation and bromation. Such intermediates play a crucial role in organic synthesis, offering pathways to create complex molecules for various applications (Sun Xiao-qiang, 2009).

Nanoparticle Synthesis

In the field of material science, particularly in the creation of nanoparticles, this chemical has been used. It serves as a building block in the synthesis of enhanced brightness, emission-tuned nanoparticles, which are crucial in applications like bioimaging and photovoltaics (Fischer et al., 2013).

Improved Synthesis Methods

Research has also focused on developing improved synthesis methods for related compounds using 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one. These methods aim at higher yields and more efficient production processes, which are significant for industrial-scale synthesis (Carlson et al., 2012).

Diels-Alder Adducts

It's also used in the preparation of Diels-Alder adducts. These adducts have broad applications in organic synthesis, especially in the creation of cyclic compounds which are often found in natural products and pharmaceuticals (Atasoy & Karaböcek, 1992).

properties

IUPAC Name

4-bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O3/c1-5(2)6(8,3-7)11-4(9)10-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMPUHKTFAHTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)O1)(CBr)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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